5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide
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Overview
Description
VPC-00628 is a selective p38 MAP kinase inhibitor.
Scientific Research Applications
Synthesis and Characterization
- A study by McLaughlin et al. (2016) discusses the synthesis and characterization of a compound similar to the one , highlighting the importance of correct identification in research chemicals. The presence of a pyrazole ring system is noted, indicating a bioisosteric replacement of an indazole ring, often associated with synthetic cannabinoids (McLaughlin et al., 2016).
Antitumor Properties
- Research by Stevens et al. (1984) on a related compound, an imidazotetrazine derivative, shows curative activity against leukemia, suggesting potential antitumor applications for similar compounds (Stevens et al., 1984).
Novel Synthesis Methods
- Morabia and Naliapara (2014) describe a novel one-pot synthesis method for creating pyrazolo[1,5,a]pyrimidines, demonstrating advancements in the synthesis of complex pyrazole compounds (Morabia & Naliapara, 2014).
Oxidative Rearrangement Studies
- A study by Gu et al. (2015) explores the oxidative rearrangement of a pyrazinone-carboxamide core in a candidate drug, shedding light on the stability and transformation of pyrazole derivatives under biological conditions (Gu et al., 2015).
Glycine Transporter Inhibition
- Yamamoto et al. (2016) identified a compound with a pyrazole core as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, suggesting the therapeutic potential of pyrazole derivatives in neurological conditions (Yamamoto et al., 2016).
Antimicrobial and Antifungal Activities
- Idrees et al. (2020) synthesized pyrazole-3-carboxamide derivatives and evaluated their antimicrobial activities, indicating the potential use of pyrazole derivatives as antimicrobial agents (Idrees et al., 2020).
- Du et al. (2015) synthesized pyrazole-4-carboxylic acid amides with significant antifungal activity against various phytopathogenic fungi, highlighting the agricultural application of pyrazole derivatives (Du et al., 2015).
Properties
Molecular Formula |
C28H34N6O3 |
---|---|
Molecular Weight |
502.62 |
IUPAC Name |
(S)-5-amino-N-(4-((1-amino-4-cyclohexyl-1-oxobutan-2-yl)carbamoyl)benzyl)-1-phenyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C28H34N6O3/c29-25-23(18-32-34(25)22-9-5-2-6-10-22)28(37)31-17-20-11-14-21(15-12-20)27(36)33-24(26(30)35)16-13-19-7-3-1-4-8-19/h2,5-6,9-12,14-15,18-19,24H,1,3-4,7-8,13,16-17,29H2,(H2,30,35)(H,31,37)(H,33,36)/t24-/m0/s1 |
InChI Key |
RXVCNLNARLCLHQ-DEOSSOPVSA-N |
SMILES |
O=C(C1=C(N)N(C2=CC=CC=C2)N=C1)NCC3=CC=C(C(N[C@@H](CCC4CCCCC4)C(N)=O)=O)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VPC-00628; VPC00628; VPC 00628; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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